REACTION_SMILES
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[F:1][C:2]([O:3][c:4]1[cH:5][cH:6][c:7]([O:8][CH2:9][C:10](=[O:11])[OH:12])[cH:13][cH:14]1)([F:15])[F:16].[O:17]=[CH:18][N:19]([CH3:20])[CH3:21].[S:22]([Cl:23])([Cl:24])=[O:25]>>[F:1][C:2]([O:3][c:4]1[cH:5][cH:6][c:7]([O:8][CH2:9][C:10](=[O:11])[Cl:24])[cH:13][cH:14]1)([F:15])[F:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)COc1ccc(OC(F)(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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O=C(Cl)COc1ccc(OC(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |